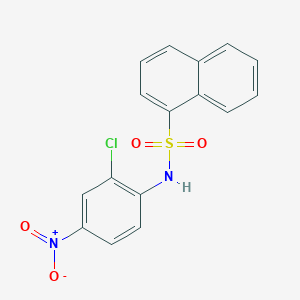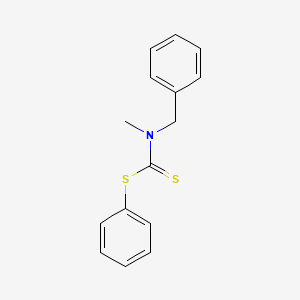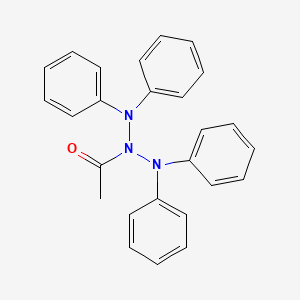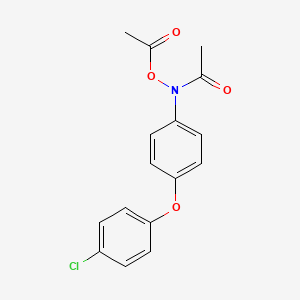
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C16H11ClN2O4S It is characterized by the presence of a naphthalene ring, a sulfonamide group, and a chloronitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide typically involves the reaction of 2-chloro-4-nitroaniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-(2-substituted-4-nitrophenyl)naphthalene-1-sulfonamide derivatives.
Reduction: Formation of N-(2-chloro-4-aminophenyl)naphthalene-1-sulfonamide.
Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.
科学的研究の応用
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The presence of the nitro and sulfonamide groups allows for strong interactions with the target molecules, leading to effective inhibition. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-Chloro-4-nitrophenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(2-Chloro-4-nitrophenyl)thiophene-2-sulfonamide: Contains a thiophene ring instead of a naphthalene ring.
N-(2-Chloro-4-nitrophenyl)pyridine-3-sulfonamide: Contains a pyridine ring instead of a naphthalene ring.
The uniqueness of this compound lies in its naphthalene ring, which provides additional stability and potential for π-π interactions, making it a valuable compound for various applications.
特性
CAS番号 |
106691-56-9 |
|---|---|
分子式 |
C16H11ClN2O4S |
分子量 |
362.8 g/mol |
IUPAC名 |
N-(2-chloro-4-nitrophenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H11ClN2O4S/c17-14-10-12(19(20)21)8-9-15(14)18-24(22,23)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18H |
InChIキー |
JXBSMFXVBQZEJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)




![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)




